

Comparison of spectroscopic data for different morpholine isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(Methoxymethyl)morpholine*

Cat. No.: B186646

[Get Quote](#)

A Comparative Spectroscopic Analysis of Morpholine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for four common isomers of morpholine: morpholine, 2-methylmorpholine, 3-methylmorpholine, and N-methylmorpholine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in various research and development settings, including pharmaceutical synthesis and quality control. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Executive Summary

The position of the methyl group in the morpholine ring significantly influences the spectroscopic properties of the isomers. ^1H and ^{13}C NMR spectroscopy provide the most definitive data for differentiation, with key shifts observed for protons and carbons adjacent to the methyl substituent and the heteroatoms. IR spectroscopy offers characteristic vibrational frequencies for N-H, C-H, and C-O bonds, with subtle shifts indicative of the substitution pattern. Mass spectrometry reveals distinct fragmentation patterns that can be used to distinguish between the isomers based on the stability of the resulting fragments.

Data Presentation

¹H NMR Spectroscopic Data

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) for the four morpholine isomers. The spectra were typically recorded in deuterated chloroform (CDCl_3) or deuterium oxide (D_2O).

Compound	Proton Assignment	Chemical Shift (δ , ppm)
Morpholine	H2, H6 ($\text{CH}_2\text{-O}$)	~3.70
H3, H5 ($\text{CH}_2\text{-N}$)	~2.87	
NH	~1.8 (broad)	
2-Methylmorpholine	H2	~3.8-3.9
H3, H5	~2.5-2.9	
H6	~3.5-3.7	
CH_3	~1.1 (d)	
NH	Variable	
3-Methylmorpholine	H2, H6	~3.6-3.8
H3	~2.9-3.1	
H5	~2.2-2.4 (eq), ~2.8-3.0 (ax)	
CH_3	~1.0 (d)	
NH	Variable	
N-Methylmorpholine	H2, H6 ($\text{CH}_2\text{-O}$)	~3.6-3.7
H3, H5 ($\text{CH}_2\text{-N}$)	~2.4-2.5	
N-CH_3	~2.3	

Table 1. ¹H NMR Chemical Shifts of Morpholine Isomers.

¹³C NMR Spectroscopic Data

The ¹³C NMR chemical shifts provide further structural confirmation.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
Morpholine[1][2]	C2, C6 (C-O)	~67.8
C3, C5 (C-N)	~46.2	
2-Methylmorpholine[3]	C2	~72-74
C3	~52-54	
C5	~45-47	
C6	~67-69	
CH ₃	~18-20	
3-Methylmorpholine[4]	C2	~67-69
C3	~52-54	
C5	~52-54	
C6	~73-75	
CH ₃	~18-20	
N-Methylmorpholine	C2, C6 (C-O)	~67.1
C3, C5 (C-N)	~55.2	
N-CH ₃	~46.5	

Table 2. ¹³C NMR Chemical Shifts of Morpholine Isomers.

Infrared (IR) Spectroscopy Data

Key IR absorption bands are useful for identifying functional groups and substitution patterns.

Compound	Functional Group	Wavenumber (cm ⁻¹)
Morpholine[3]	N-H Stretch	~3330 (broad)
C-H Stretch	~2850-2950	
C-O Stretch	~1115	
2-Methylmorpholine[3]	N-H Stretch	~3300-3400 (broad)
C-H Stretch	~2850-2970	
C-O Stretch	~1100-1120	
3-Methylmorpholine[4]	N-H Stretch	~3300-3400 (broad)
C-H Stretch	~2850-2970	
C-O Stretch	~1100-1120	
N-Methylmorpholine	C-H Stretch	~2800-2960
C-O Stretch	~1114	

Table 3. Significant IR Absorption Bands of Morpholine Isomers.

Mass Spectrometry Data

The fragmentation patterns in mass spectrometry are unique for each isomer.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Morpholine[5]	87	57, 56, 42, 30
2-Methylmorpholine	101	86, 71, 57, 42
3-Methylmorpholine[4]	101	86, 71, 56, 44
N-Methylmorpholine[6]	101	86, 70, 58, 42

Table 4. Mass Spectrometry Fragmentation Data of Morpholine Isomers.

Experimental Protocols

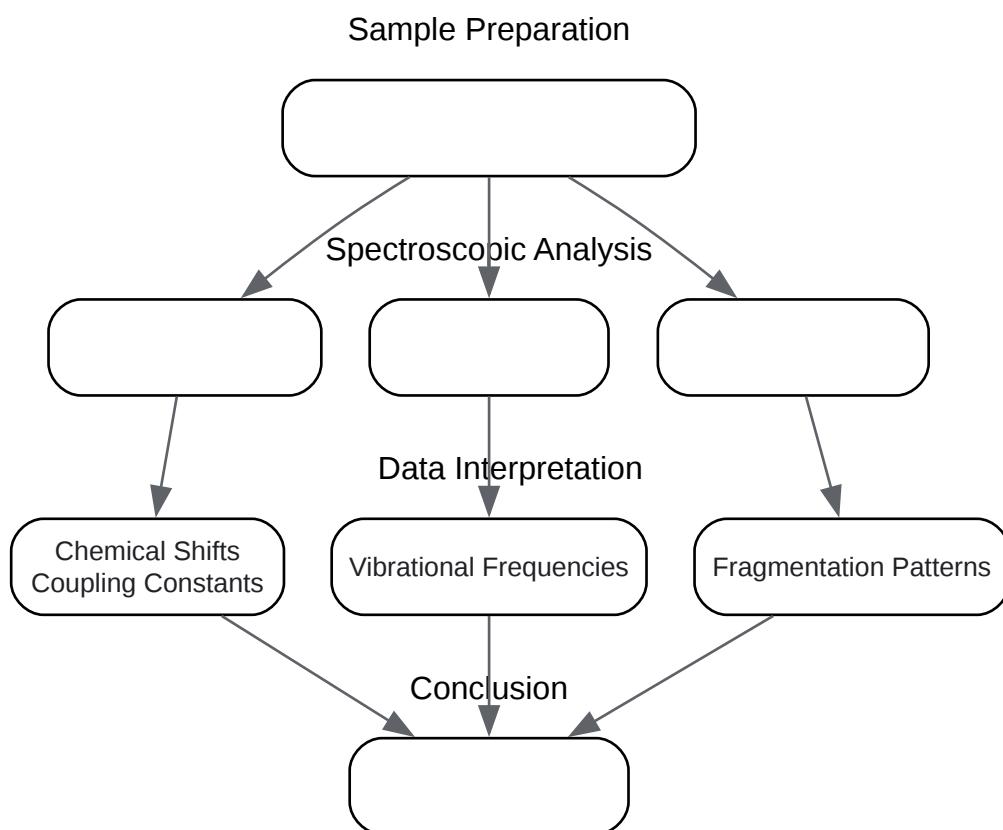
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8] [9]

- Sample Preparation: Approximately 5-10 mg of the morpholine isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: 10-12 ppm
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse program.
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s
 - Spectral Width: 200-220 ppm
- Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy[10][11][12][13]

- Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

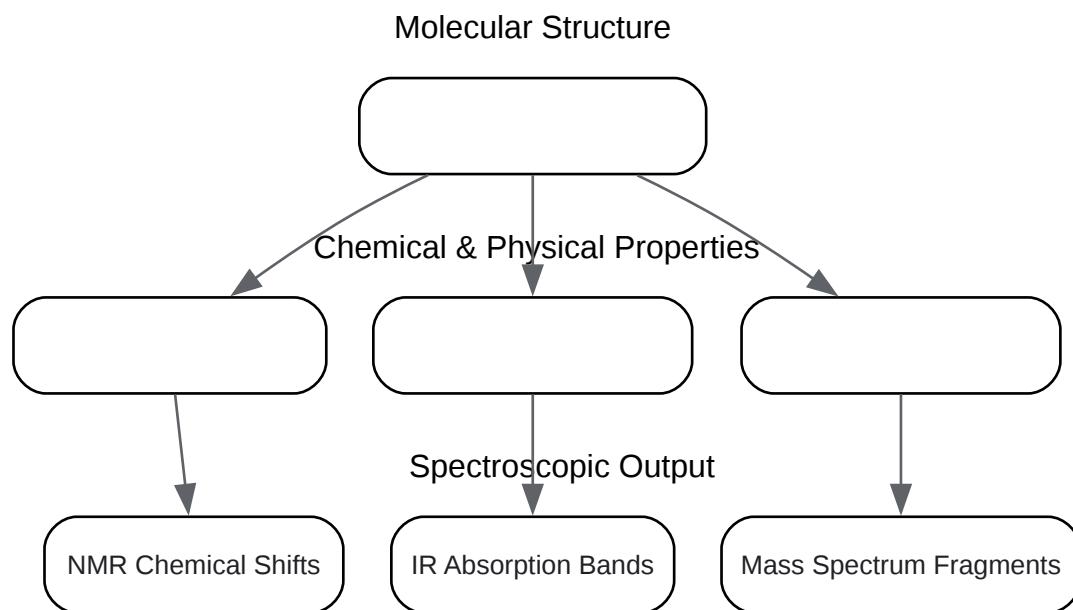
- Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Processing: A background spectrum of the empty salt plates was acquired and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)[14][15][16][17]

- Sample Introduction: For volatile isomers, a direct injection or headspace analysis approach was used with a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Instrumentation: A GC-MS system equipped with a quadrupole mass analyzer was used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-300
 - Scan Speed: 1000 amu/s
- Data Processing: The total ion chromatogram (TIC) was used to identify the peak corresponding to the morpholine isomer, and the mass spectrum of that peak was extracted

and analyzed.

Visualization of Methodologies


Experimental Workflow for Isomer Differentiation

[Click to download full resolution via product page](#)

Caption: Workflow for differentiating morpholine isomers.

Logical Relationships in Spectroscopic Isomer Differentiation

[Click to download full resolution via product page](#)

Caption: Logic of spectroscopic differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine, 4-methyl- [webbook.nist.gov]

- To cite this document: BenchChem. [Comparison of spectroscopic data for different morpholine isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186646#comparison-of-spectroscopic-data-for-different-morpholine-isomers\]](https://www.benchchem.com/product/b186646#comparison-of-spectroscopic-data-for-different-morpholine-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com